chemical structure of (4-Amino-6-chloropyrimidin-5-yl)methanol
chemical structure of (4-Amino-6-chloropyrimidin-5-yl)methanol
An In-Depth Technical Guide to (4-Amino-6-chloropyrimidin-5-yl)methanol: A Key Intermediate in Medicinal Chemistry
Executive Summary
(4-Amino-6-chloropyrimidin-5-yl)methanol is a strategically important heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the specific arrangement of its three distinct functional groups—an amino group, a chloro atom, and a primary alcohol—offers a versatile platform for synthetic diversification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed robust synthetic pathway, its characteristic chemical reactivity, and its strategic application in the design of complex, biologically active molecules. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging this compound in research and development.
Introduction: The Strategic Value of Functionalized Pyrimidines
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral and anticancer drugs. The biological significance of this heterocycle stems from its presence in nucleobases, which allows pyrimidine-based molecules to interact with a multitude of biological targets. The value of a pyrimidine intermediate is greatly enhanced by the presence of multiple, orthogonally reactive functional groups.
(4-Amino-6-chloropyrimidin-5-yl)methanol (CAS No. 1341216-79-2) exemplifies such a high-value intermediate.[1] It possesses three key points of chemical diversity:
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A nucleophilic amino group at the C4 position.
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A chloro leaving group at the C6 position, activated for nucleophilic aromatic substitution (SNAr).
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A primary alcohol (methanol group) at the C5 position, available for oxidation or functional group interconversion.
This trifecta of functionality allows chemists to perform sequential and regioselective modifications, making it an ideal starting material for constructing libraries of complex molecules for structure-activity relationship (SAR) studies. This guide aims to provide a detailed exploration of this compound's chemical nature and utility.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is fundamental to its effective use. The identity and purity of (4-Amino-6-chloropyrimidin-5-yl)methanol are typically confirmed through a combination of analytical techniques.
Core Properties
All quantitative and identifying data for the compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (4-Amino-6-chloropyrimidin-5-yl)methanol | N/A |
| CAS Number | 1341216-79-2 | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Physical Form | Expected to be a solid at room temperature | Inferred |
| SMILES | OCC1=C(Cl)N=C(N)C=N1 | [1] |
Spectroscopic Signature for Structural Validation
While specific spectra are proprietary to manufacturers, the expected spectroscopic data provides a self-validating system for confirming the compound's structure.[2]
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¹H NMR (Proton NMR): The spectrum should feature distinct signals corresponding to the different proton environments. One would expect to see a singlet for the aromatic proton on the pyrimidine ring, a broad singlet for the amino (-NH₂) protons, a signal for the methylene (-CH₂) protons of the methanol group, and a signal for the hydroxyl (-OH) proton. The integration of these peaks would correspond to a 1:2:2:1 ratio.
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¹³C NMR (Carbon NMR): The spectrum will show five distinct signals for each of the unique carbon atoms in the molecule, including the carbon of the methanol group and the four carbons of the pyrimidine ring, which are influenced by their respective substituents (amino, chloro, and nitrogen atoms).
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the 3300-3500 cm⁻¹ region), O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).
Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a robust and common strategy for preparing hydroxymethyl-substituted heterocycles is the reduction of a corresponding carboxylic ester. This approach is favored due to the high commercial availability of pyrimidine-5-carboxylate esters and the reliability of ester reduction methodologies.
Proposed Synthetic Workflow
The proposed synthesis involves the reduction of a commercially available starting material, such as methyl 4-amino-6-chloropyrimidine-5-carboxylate, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 4-amino-6-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the flask to 0°C in an ice bath.
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Reduction:
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Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF via the dropping funnel over 30 minutes. Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The slow, cooled addition is crucial to control the highly exothermic reaction.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Aqueous Workup (Fieser method):
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Once the reaction is complete, cool the flask back to 0°C.
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Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.
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Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
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-
Purification:
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Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
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Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc).
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Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield (4-Amino-6-chloropyrimidin-5-yl)methanol as a purified solid.
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-
Validation:
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Confirm the structure and assess purity using NMR, MS, and HPLC analysis as described in Section 2.2.
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Chemical Reactivity and Strategic Derivatization
The synthetic utility of (4-Amino-6-chloropyrimidin-5-yl)methanol lies in the differential reactivity of its three functional groups, enabling a wide range of chemical transformations.
Caption: Key reaction pathways available for the title compound.
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Reactions at the C6-Chloro Position: The chlorine atom is activated by the electron-withdrawing pyrimidine ring, making it an excellent site for SNAr reactions. This position is ideal for introducing diversity elements through cross-coupling reactions.
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Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces carbon-carbon bonds, a powerful tool for extending the molecular framework.[3]
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines allows for the installation of diverse amino substituents.
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Nucleophilic Substitution: Reaction with various nucleophiles (e.g., thiols, alkoxides, sulfonamides[4]) can readily displace the chloride.
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Reactions at the C4-Amino Group: The amino group is a versatile nucleophile.
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Acylation: It readily reacts with acyl chlorides or anhydrides to form amides.
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Reductive Amination: It can be used to form secondary amines by reacting with aldehydes or ketones in the presence of a mild reducing agent.
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Reactions at the C5-Methanol Group: The primary alcohol can be modified in several ways.
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Oxidation: Mild oxidation (e.g., with PCC or DMP) yields the corresponding aldehyde, which can then undergo further reactions like Wittig olefination or reductive amination. Stronger oxidation would yield the carboxylic acid.
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Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) forms ethers.
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Role in Drug Discovery and Development
This compound is not an end product but a critical starting point for creating novel therapeutic candidates. Its structure is particularly relevant for the synthesis of kinase inhibitors, a major class of anticancer drugs.
Scaffold for Kinase Inhibitor Design
Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. They typically feature a heterocyclic core (like pyrimidine) that forms hydrogen bonds with the "hinge" region of the kinase, and various substituents that occupy adjacent hydrophobic pockets to confer potency and selectivity. (4-Amino-6-chloropyrimidin-5-yl)methanol is an ideal scaffold for this purpose:
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The amino group at C4 can act as a hydrogen bond donor, mimicking the adenine portion of ATP.
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The C6 position is often used to attach larger, hydrophobic groups that project into selectivity pockets.
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The C5 position provides another vector for modification to optimize solubility, metabolic stability, or target engagement.
Caption: Inhibition of a kinase pathway by a hypothetical drug.
Safety and Handling
As a laboratory chemical, (4-Amino-6-chloropyrimidin-5-yl)methanol requires careful handling. While a specific Safety Data Sheet (SDS) should always be consulted, the following precautions are based on the handling of similar chlorinated aminopyrimidines.[5][6]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[7][8]
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Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
(4-Amino-6-chloropyrimidin-5-yl)methanol is a highly valuable and versatile intermediate for chemical synthesis. Its pre-installed, multi-functional nature provides researchers with a powerful tool for the rapid and efficient construction of novel molecular architectures. The ability to selectively modify the amino, chloro, and methanol groups allows for a systematic exploration of chemical space, making it a strategic asset in modern drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. MDPI. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Semantic Scholar. [Link]
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